molecular formula C11H13FN2 B15240905 1-(3-fluoropropyl)-1H-indol-7-amine

1-(3-fluoropropyl)-1H-indol-7-amine

Cat. No.: B15240905
M. Wt: 192.23 g/mol
InChI Key: UMZJKGSASGHGKL-UHFFFAOYSA-N
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Description

1-(3-fluoropropyl)-1H-indol-7-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluoropropyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoropropyl)-1H-indol-7-amine typically involves the introduction of a fluoropropyl group to an indole scaffold. One common method involves the reaction of indole with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized using automated systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoropropyl)-1H-indol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

1-(3-fluoropropyl)-1H-indol-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 1-(3-fluoropropyl)-1H-indol-7-amine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter pathways and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-fluoropropyl)-1H-indole-3-carboxylic acid
  • 1-(3-fluoropropyl)-1H-indole-5-amine
  • 1-(3-fluoropropyl)-1H-indole-2-carboxamide

Uniqueness

1-(3-fluoropropyl)-1H-indol-7-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C11H13FN2

Molecular Weight

192.23 g/mol

IUPAC Name

1-(3-fluoropropyl)indol-7-amine

InChI

InChI=1S/C11H13FN2/c12-6-2-7-14-8-5-9-3-1-4-10(13)11(9)14/h1,3-5,8H,2,6-7,13H2

InChI Key

UMZJKGSASGHGKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)N(C=C2)CCCF

Origin of Product

United States

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